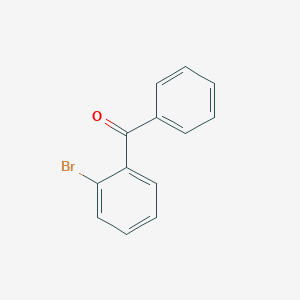

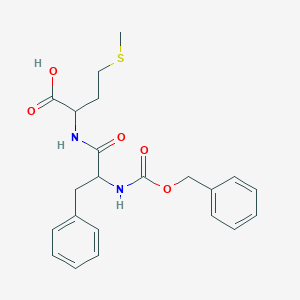

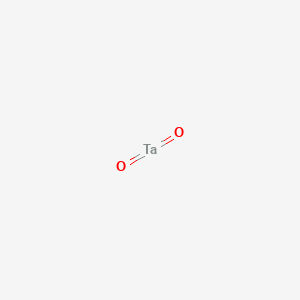

![molecular formula C18H19N5O4 B080510 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile CAS No. 12236-25-8](/img/structure/B80510.png)

2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile

Overview

Description

2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile, also known as Sudan III, is an azo dye commonly used in scientific research applications. It is a red-orange powder that is soluble in organic solvents and partially soluble in water. Sudan III has been used in a variety of applications, including staining of lipids, detection of protein binding sites, and as a pH indicator.

Mechanism of Action

The mechanism of action of 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III is based on its chemical structure. 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III is an azo dye, which means it contains a nitrogen-nitrogen double bond (N=N) that can undergo reduction to form two amino groups. In biological systems, 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III can be reduced by enzymes such as cytochrome P450 and nitric oxide synthase to form two amino groups. The resulting product can then bind to various biomolecules such as lipids and proteins.

Biochemical and Physiological Effects

2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. Additionally, 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III has been shown to disrupt lipid metabolism and induce lipid accumulation in cells. It has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III is its ability to stain lipids, which makes it a useful tool for visualizing lipid-rich tissues and cells. Additionally, 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III is relatively easy to synthesize and is commercially available. However, there are also some limitations to using 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III in lab experiments. It can be toxic to cells at high concentrations, and its use as a pH indicator is limited due to its relatively narrow pH range.

Future Directions

There are several future directions for research on 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III. One area of interest is the development of new azo dyes with improved properties for use in biological systems. Additionally, there is a need for further research on the biochemical and physiological effects of 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III, particularly in the context of lipid metabolism and inflammation. Finally, there is potential for the use of 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III in diagnostic applications, such as in the detection of lipid-rich tumors.

Synthesis Methods

2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III can be synthesized by coupling 4-(bis(2-hydroxyethyl)amino)-2-methylphenol with 5-nitro-2-aminobenzonitrile in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in an organic solvent such as dimethylformamide (DMF) and is typically carried out at room temperature for several hours. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III has been widely used in scientific research for various applications. One of the most common uses of 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III is as a lipid stain. It is used to visualize lipids in tissues and cells, as it binds to the hydrophobic regions of lipids. 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III has also been used to detect protein binding sites, as it can bind to certain amino acid residues such as tryptophan and tyrosine. Additionally, 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile III has been used as a pH indicator in biological systems.

properties

IUPAC Name |

2-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4/c1-13-10-15(22(6-8-24)7-9-25)2-4-17(13)20-21-18-5-3-16(23(26)27)11-14(18)12-19/h2-5,10-11,24-25H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEOXNIKTXFZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501040294 | |

| Record name | Benzonitrile, 2-[2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile | |

CAS RN |

113202-90-7, 12236-25-8 | |

| Record name | Benzonitrile, 2-[2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[4-[bis(2-hydroxyethyl)amino]-o-tolyl]azo]-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

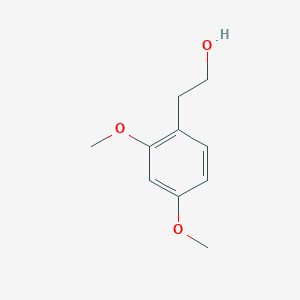

![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)

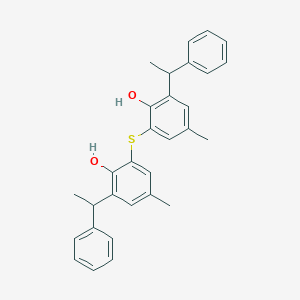

![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)

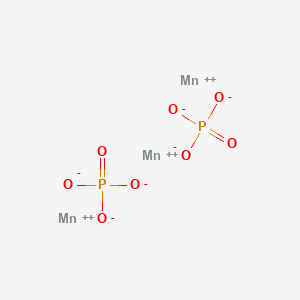

![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)